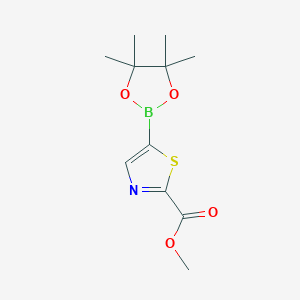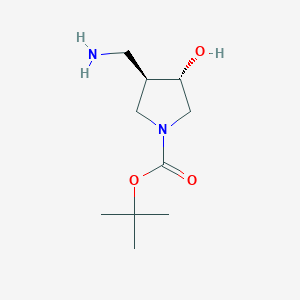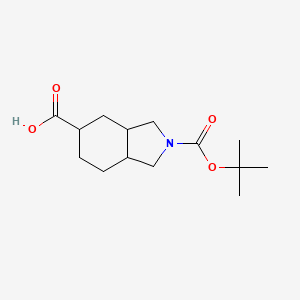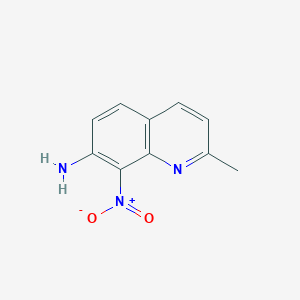
5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C11H16BNO4S and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Ce composé est un intermédiaire important en synthèse organique . Il peut être synthétisé par des réactions nucléophiles et d'amidation . Il est utilisé dans la synthèse de divers autres composés en raison de sa grande stabilité, de sa faible toxicité et de sa forte réactivité dans divers processus de transformation .
Développement de médicaments
Dans le domaine du développement de médicaments, les composés d'acide boronique comme celui-ci sont généralement utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques . Ils ont des applications dans le traitement des tumeurs et des infections microbiennes .
Médicaments anticancéreux
Les composés d'acide borique peuvent également être utilisés dans le développement de médicaments anticancéreux . Ils ont montré un potentiel dans le traitement de divers types de cancers .
Sondes fluorescentes
Ces composés peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines . Cela les rend utiles dans diverses applications diagnostiques .
Vecteurs de médicaments
Les liaisons esters boriques, comme celles présentes dans ce composé, sont largement utilisées dans la construction de vecteurs de médicaments sensibles aux stimuli . Ces vecteurs peuvent charger des médicaments anticancéreux, de l'insuline et des gènes . Le médicament est chargé sur le vecteur par des interactions covalentes ou non covalentes, et la formation et la rupture de la liaison ester borique dans différents environnements sont utilisées pour réaliser une libération contrôlée du médicament .
Synthèse de polymères
Ce composé est utilisé dans la synthèse de nouveaux copolymères à base de benzothiadiazole et d'unités d'arène riches en électrons . Ces copolymères possèdent des propriétés optiques et électrochimiques uniques .
Mécanisme D'action
Target of Action
Compounds with similar structures are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Compounds containing the 1,3,2-dioxaborolane moiety are known to be involved in borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further functionalized to create a wide variety of organic compounds .
Biochemical Pathways
The formation of carbon-boron bonds is a key step in many synthetic pathways, particularly in the synthesis of pharmaceuticals .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (2631 g/mol ) falls within the range generally considered favorable for oral bioavailability.
Result of Action
The ability to form carbon-boron bonds can be leveraged to create a wide variety of organic compounds, including pharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound may be sensitive to oxygen, moisture, or higher temperatures.
Propriétés
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)7-6-13-8(18-7)9(14)15-5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXGGKMCYIAXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393827-96-7 | |
| Record name | methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)




![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)

![Spiro[3.3]heptan-2-ol](/img/structure/B1401241.png)




